Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile
Description
Introduction to Rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetonitrile
Structural Overview and IUPAC Nomenclature
This compound belongs to the class of nitrile-substituted cyclopropanes. Its molecular formula is C₁₁H₁₁N , with a molecular weight of 157.21 g/mol . The IUPAC name, 2-[(1S,2R)-2-phenylcyclopropyl]acetonitrile , reflects the stereochemical configuration at the cyclopropane ring’s chiral centers (C1 and C2) and the acetonitrile substituent .
Key Structural Features:
- Cyclopropane Core : A three-membered carbocycle with two adjacent chiral centers (C1 and C2).
- Phenyl Group : Attached to C2, contributing aromatic π-system interactions.
- Acetonitrile Moiety : A nitrile (-C≡N) group at C1, enhancing electrophilic reactivity.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1821769-92-9 / 54322-67-7 | |
| SMILES | N#CC[C@H]1[C@H](C2=CC=CC=C2)C1 |
|
| InChI Key | PIGHKMGUJVDMEM-MNOVXSKESA-N | |
| Molecular Formula | C₁₁H₁₁N |
The racemic designation ("Rac-") indicates an equal mixture of (1R,2S) and (1S,2R) enantiomers, which is critical for understanding its synthetic utility .
Historical Context in Cyclopropane Derivative Research
Cyclopropane derivatives have been studied since the 19th century, with August Freund’s 1881 synthesis of cyclopropane marking a foundational milestone . The introduction of functional groups, such as nitriles, into cyclopropanes emerged as a key area in the 20th century, driven by their applications in medicinal chemistry and materials science .
- Early Syntheses : Cyclopropanation methods like the Simmons–Smith reaction and transition metal-catalyzed carbene insertions enabled access to functionalized derivatives .
- Nitrile-Substituted Cyclopropanes : The Kulinkovich reaction, which uses Grignard reagents to generate cyclopropanes from nitriles and alkenes, became a pivotal synthetic route . For example, stereospecific cyclopropanation of α-bromoacrylonitriles with 2-arylacetonitriles yields dinitrile-substituted cyclopropanes .
- Donor-Acceptor Cyclopropanes (DACs) : Rac-2 derivatives align with DAC frameworks, where electron-withdrawing (nitrile) and donating (phenyl) groups stabilize ring-opening reactions for complex molecule synthesis .
Significance of Stereochemical Configuration in Rac-2 Derivatives
The stereochemistry of cyclopropane derivatives profoundly influences their reactivity and biological activity. For this compound, the (1R,2S) configuration determines spatial interactions in synthetic pathways:
Stereospecific Reactions :
Racemic vs. Enantiopure Forms :
Example: Stereochemical Influence on Reactivity
In base-promoted cyclopropanation of 2-arylacetonitriles, the cis isomer (nitriles on the same face) predominates due to reduced steric clash during ring closure . For Rac-2 derivatives, this preference underscores the need for precise stereochemical control in synthesis.
Properties
IUPAC Name |
2-[(1S,2R)-2-phenylcyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGHKMGUJVDMEM-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255980 | |
| Record name | rel-(1R,2S)-2-Phenylcyclopropaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54322-67-7 | |
| Record name | rel-(1R,2S)-2-Phenylcyclopropaneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-Phenylcyclopropaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The Corey–Chaykovsky reaction, a cornerstone in cyclopropane synthesis, employs sulfoxonium or sulfonium ylides to facilitate [2+1] cycloadditions with alkenes. For rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile, this method utilizes diethyl (cyanomethyl)phosphonate (2 ) as the ylide precursor. Deprotonation of 2 with a strong base (e.g., NaH or KHMDS) generates a nucleophilic ylide, which reacts with styrene to form the cyclopropane ring (Figure 1). The trans-configuration of substituents arises from the suprafacial addition of the ylide to the alkene, consistent with the stereochemical outcomes observed in analogous systems.
Reaction Scheme
- Ylide Generation :
$$ \text{Diethyl (cyanomethyl)phosphonate} + \text{NaH} \rightarrow \text{Ylide} $$ - Cycloaddition :
$$ \text{Ylide} + \text{Styrene} \rightarrow \text{this compound} $$
Optimization and Yield
Key parameters influencing yield include solvent polarity, base strength, and reaction temperature. Anhydrous tetrahydrofuran (THF) at 0°C to room temperature maximizes ylide stability while minimizing side reactions such as ylide dimerization. Isolation of the product via column chromatography (silica gel, ethyl acetate/hexane) typically affords yields of 60–70%, as corroborated by analogous cyclopropanation reactions.
Bromoacetonitrile-Mediated Cyclopropanation
Alkene Activation and Cyclization
Adapted from the synthesis of pyrimidinyl cyclopropanes, this method employs bromoacetonitrile and styrene under basic conditions. Cesium carbonate (Cs₂CO₃) deprotonates bromoacetonitrile, generating a carbanion that undergoes nucleophilic attack on the styrene double bond, culminating in cyclopropane ring closure (Figure 2). The racemic product forms due to the non-chiral nature of the starting materials and the planar transition state during ring closure.
Reaction Scheme
- Deprotonation :
$$ \text{Bromoacetonitrile} + \text{Cs}2\text{CO}3 \rightarrow \text{Carbanion} $$ - Cyclization :
$$ \text{Carbanion} + \text{Styrene} \rightarrow \text{this compound} $$
Reaction Conditions and Scalability
Conducted in anhydrous acetonitrile at 80°C, this method achieves moderate yields (55–60%). The use of Cs₂CO₃ ensures efficient deprotonation while minimizing elimination byproducts. Purification via recrystallization (ethyl acetate/hexane) enhances enantiomeric purity, though the racemic mixture remains inherent to the mechanism.
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
| Method | Yield | Reaction Time | Stereochemical Control |
|---|---|---|---|
| Corey–Chaykovsky | 60–70% | 12–24 h | Trans-selectivity |
| Bromoacetonitrile | 55–60% | 6–8 h | Racemic |
The Corey–Chaykovsky method offers superior yields and trans-diastereoselectivity, making it preferable for applications requiring defined stereochemistry. Conversely, the bromoacetonitrile route provides faster reaction times and simpler workup, ideal for large-scale synthesis despite lower yields.
Limitations and Side Reactions
- Corey–Chaykovsky : Moisture-sensitive ylide precursors necessitate anhydrous conditions, complicating scalability.
- Bromoacetonitrile : Competing elimination pathways (e.g., Hofmann elimination) reduce efficiency, necessitating excess styrene.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) : Cyclopropane protons appear as multiplet signals at δ 1.2–1.8 ppm, while the acetonitrile CH₂ group resonates as a triplet (δ 2.6–2.9 ppm, J = 8.0 Hz). Aromatic protons from the phenyl group exhibit signals at δ 7.2–7.4 ppm.
- ¹³C NMR : The nitrile carbon appears at δ 118–120 ppm, with cyclopropane carbons at δ 18–22 ppm.
Mass Spectrometry
Electrospray ionization (ESI) spectra display a molecular ion peak at m/z 184.1 [M + H]⁺, consistent with the molecular formula C₁₁H₁₁N.
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of phenylcyclopropyl ketones or carboxylic acids.
Reduction: Formation of phenylcyclopropylamines.
Substitution: Formation of various substituted phenylcyclopropyl derivatives.
Scientific Research Applications
Synthesis and Properties
The synthesis of Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile typically involves cyclopropanation reactions using styrene derivatives. This method requires careful selection of substrates to achieve the desired enantiomeric purity, which is crucial for its biological activity.
Chemical Properties:
- Molecular Formula: C11H11N
- Molecular Weight: 157.21 g/mol
- CAS Number: 54322-67-7
The stereochemical configuration of this compound significantly influences its reactivity and interaction with biological targets, making it a valuable subject in drug development and material science .
Scientific Research Applications
This compound has been investigated for various applications:
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural properties. It is particularly relevant in the development of drugs targeting specific receptors or enzymes. For instance, its interactions with atypical protein kinases have been studied to evaluate its efficacy as an inhibitor in cancer therapies .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions enhances its utility in creating novel compounds with potential therapeutic effects .
Material Science
Research has also explored the use of this compound in material science, particularly in developing new polymers or materials with unique properties. The incorporation of cyclopropane structures can impart desirable mechanical and thermal characteristics to materials.
Case Study 1: Inhibition of Atypical Protein Kinases
A study demonstrated that this compound acts as an effective inhibitor of atypical protein kinases involved in cancer cell proliferation. The compound was tested against various cancer cell lines, showing significant reduction in cell viability at specific concentrations .
Case Study 2: Synthesis of Novel Anticancer Agents
Researchers utilized this compound as a precursor for synthesizing a series of novel anticancer agents. The derivatives exhibited enhanced activity against tumor cells compared to traditional chemotherapeutics, suggesting a promising avenue for future drug development .
Mechanism of Action
The mechanism of action of Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile involves its interaction with specific molecular targets. The compound’s cyclopropyl ring and nitrile group are key functional groups that participate in binding and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Functional Group Variations: Nitrile vs. Carboxylic Acid
A direct analog, rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetic acid (), replaces the nitrile group with a carboxylic acid (-COOH). Key differences include:
| Property | Rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetonitrile | Rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetic acid |
|---|---|---|
| Functional Group | -CN | -COOH |
| Reactivity | Hydrolyzes to amides/acids; participates in Strecker synthesis | Forms salts/esters; undergoes decarboxylation |
| Solubility | Moderate in polar aprotic solvents | High in polar protic solvents (e.g., water) |
| Applications | Intermediate for APIs, agrochemicals | Direct use in metal-organic frameworks, drug conjugates |
The nitrile derivative offers superior stability under acidic conditions compared to the carboxylic acid, making it preferable for multi-step syntheses. However, the carboxylic acid’s ionic character enhances bioavailability in pharmaceutical formulations .
Cyclopropane-Containing Pharmaceuticals
The compound in , [4-(methoxymethyl)-4-([(1R,2S)-2-phenylcyclopropyl]amino)methyl]piperidin-1-yl}methyl}cyclobutanecarboxylic acid tosylate, shares the (1R,2S)-2-phenylcyclopropyl motif. Unlike this compound, this molecule incorporates the cyclopropylamine group into a piperidine scaffold, enabling LSD1 inhibition for cancer therapy. The acetonitrile variant could serve as a precursor for introducing the cyclopropylamine moiety via nitrile reduction .
Beta-Lactam Antibiotics ()
Compounds like (2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () are structurally distinct but highlight the versatility of strained rings (e.g., bicyclic beta-lactams). While this compound lacks antibiotic activity, both classes exploit ring strain for molecular targeting—cyclopropanes for receptor binding and beta-lactams for penicillin-binding protein inhibition .
Research and Industrial Considerations
- Synthetic Accessibility : The high cost of rac-2-[(1R,2S)-2-Phenylcyclopropyl]acetic acid (€2,924.00/500mg, ) suggests that cyclopropanation and resolution steps are resource-intensive. The acetonitrile variant may offer cost advantages if its synthesis bypasses racemization-prone steps.
- Biological Relevance : Cyclopropane rings are common in protease inhibitors and kinase modulators. The nitrile group’s metabolic resistance could prolong half-life compared to ester or amide analogs.
Biological Activity
Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C11H11N
- Molecular Weight: 157.21 g/mol
- CAS Number: 54322-67-7
This compound has been studied for its interaction with various biological targets. It is known to exhibit activity against specific kinases and receptors, which are crucial in cellular signaling pathways.
Inhibition of Kinases
Research indicates that this compound may inhibit certain kinases involved in cancer progression. For instance, it has been noted to affect the AKT signaling pathway, which is often dysregulated in tumor cells. Inhibiting AKT can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested on several cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another research investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was found that this compound could reduce oxidative stress markers and improve neuronal survival in vitro, suggesting its potential application in treating neurodegenerative diseases .
Q & A
Q. What are the key synthetic routes for Rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving cyclopropane ring formation and nitrile functionalization. A representative method includes:
- Cyclopropanation : Using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 0°C to generate the cyclopropane core .
- Nitrile Introduction : Acetonitrile is employed as a solvent or reagent in coupling reactions, with triethylamine (TEA) as a base for deprotonation . Optimization Tips : Control reaction temperature (e.g., 0–60°C), use anhydrous solvents, and monitor intermediates via TLC .
Q. How can purification challenges (e.g., diastereomer separation) be addressed for this compound?
- Column Chromatography : Use silica gel with gradients like petroleum ether:EtOAc (10:1) to resolve diastereomers .
- Crystallization : Adjust solvent polarity (e.g., acetonitrile-water mixtures) to isolate high-purity crystals .
- Analytical Monitoring : Confirm stereochemical purity via chiral HPLC or NMR (e.g., NOE experiments) .
Advanced Research Questions
Q. What are the stereochemical implications of the (1R,2S)-cyclopropyl configuration in modulating biological activity?
The strained cyclopropane ring introduces rigidity, influencing binding to targets like LSD1 (lysine-specific demethylase 1). The (1R,2S) configuration enhances diastereoselectivity in enzyme inhibition, as seen in structurally related LSD1 inhibitors (e.g., Iadademstat) . Methodological Insight : Compare enantiomers in vitro using kinase assays or crystallography to map structure-activity relationships (SAR) .
Q. How do solvent and temperature affect the stability of this compound during storage?
- Stability Data : Store at 0–6°C in anhydrous acetonitrile or CH₂Cl₂ to prevent hydrolysis of the nitrile group .
- Degradation Pathways : Monitor for cyclopropane ring opening under acidic conditions (pH < 4) or elevated temperatures (>60°C) .
Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- NMR : ¹H/¹³C NMR to confirm cyclopropane geometry and nitrile integration (δ ~2.5 ppm for CH₂CN) .
- HRMS : Validate molecular weight (C₁₀H₁₀N₂; exact mass 158.0845) .
- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for multi-step syntheses: How to reconcile and improve reproducibility?
- Case Study : Yields vary between 89% (room temperature, 7h) and lower yields (60°C, 22h) due to competing side reactions .
- Resolution : Standardize reaction scales, use inert atmospheres, and pre-dry solvents to minimize variability .
Q. Conflicting biological activity data for cyclopropane-containing nitriles: How to design robust assays?
- Context : Some studies report LSD1 inhibition, while others show no activity due to stereochemical impurities .
- Solution : Validate compound purity (>98% by HPLC) and use isogenic cell lines (e.g., AML models) for consistent readouts .
Methodological Tables
Q. Table 1. Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | TFA, CH₂Cl₂, 0°C, 5h | 75% | |
| Nitrile Coupling | TEA, acetonitrile, 60°C, 6h | 89% |
Q. Table 2. Stability Guidelines
| Parameter | Optimal Range | Risk Factors |
|---|---|---|
| Temperature | 0–6°C | >25°C accelerates decomposition |
| Solvent | Anhydrous CH₃CN | Hydrolysis in H₂O |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
